molecular formula C23H30N4O5S2 B2581707 Ethyl 4-(2-((2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681225-49-0

Ethyl 4-(2-((2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2581707
CAS RN: 681225-49-0
M. Wt: 506.64
InChI Key: AGJIOIYHTUBAKF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include factors like its state of matter, color, solubility, stability, and reactivity. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Characterization

  • Mannich Base Formation and Antimicrobial Activity : Research has explored the synthesis of new compounds through Mannich reactions involving similar chemical structures. These compounds have shown promising antimicrobial activity against various microorganisms, indicating their potential in developing new antibacterial and antifungal agents (Fandaklı et al., 2012).
  • Hybrid Molecule Synthesis : Studies have synthesized hybrid molecules containing piperazine nuclei, demonstrating significant antimicrobial, antilipase, and antiurease activities. These findings suggest the chemical's potential in creating compounds with diverse biological activities (Başoğlu et al., 2013).
  • Thiazole Derivatives with Biological Activities : Synthesis efforts have focused on creating 1,2,4-triazole derivatives, incorporating a piperazine nucleus, and evaluating their antimicrobial activities. These compounds have been found to possess good to moderate activity against tested microorganisms, highlighting their potential in medical applications (Bektaş et al., 2007).

Biological Activity and Applications

  • Antibacterial and Antifungal Activities : The synthesized compounds have been screened for their antimicrobial activities, with some showing promising results against bacteria and fungi. This indicates the compound's potential utility in the development of new antimicrobial agents with specific focus on combating resistant strains of microorganisms (Kulkarni et al., 2016).
  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from this chemical structure have been synthesized and tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds exhibited significant activity, suggesting their potential in creating new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While the search results do not provide specific safety information for this compound, similar compounds, such as Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, have been classified as potentially irritating to the eyes .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S2/c1-4-31-18-8-6-17(7-9-18)21-16(3)34-22(25-21)24-19(28)14-33-15-20(29)26-10-12-27(13-11-26)23(30)32-5-2/h6-9H,4-5,10-15H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJIOIYHTUBAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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